molecular formula C18H18O4 B14588154 Bis(2,6-dimethylphenyl) ethanedioate CAS No. 61417-94-5

Bis(2,6-dimethylphenyl) ethanedioate

Cat. No.: B14588154
CAS No.: 61417-94-5
M. Wt: 298.3 g/mol
InChI Key: FLOAHRSZZNFUMW-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 2,6-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-dimethylphenyl) ethanedioate typically involves the reaction of 2,6-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dimethylphenyl) ethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated derivatives

Scientific Research Applications

Bis(2,6-dimethylphenyl) ethanedioate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenyl) ethanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its structural features allow it to interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dimethylphenyl) ethanedioate
  • Bis(2,5-dimethylphenyl) ethanedioate
  • Bis(2,3-dimethylphenyl) ethanedioate

Uniqueness

Bis(2,6-dimethylphenyl) ethanedioate is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61417-94-5

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

bis(2,6-dimethylphenyl) oxalate

InChI

InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)21-17(19)18(20)22-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3

InChI Key

FLOAHRSZZNFUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C(=O)OC2=C(C=CC=C2C)C

Origin of Product

United States

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